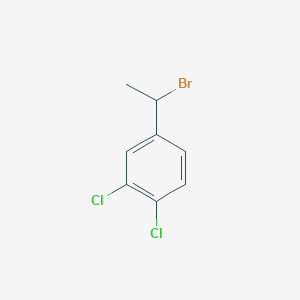

4-(1-Bromoethyl)-1,2-dichlorobenzene

Description

Structural Features

The key structural features of 4-(1-Bromoethyl)-1,2-dichlorobenzene include:

Aromatic Core: The 1,2-dichlorobenzene (B45396) moiety provides a stable aromatic scaffold. The two chlorine atoms are electron-withdrawing groups, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Benzylic Bromide: The 1-bromoethyl group contains a highly reactive C-Br bond at the benzylic position. The proximity of the benzene (B151609) ring stabilizes carbocation or radical intermediates that may form at this position, enhancing its reactivity towards nucleophilic substitution and other transformations.

| Property | Value |

| Molecular Formula | C₈H₇BrCl₂ |

| Molecular Weight | 253.95 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Note: Experimental physical properties for this specific compound are not widely reported and are inferred from similar structures.

Stereochemical Considerations

A critical aspect of the structure of this compound is the presence of a chiral center at the carbon atom of the ethyl group that is bonded to the bromine atom. This gives rise to two enantiomers: (R)-4-(1-bromoethyl)-1,2-dichlorobenzene and (S)-4-(1-bromoethyl)-1,2-dichlorobenzene.

The stereochemistry of this benzylic bromide is of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The selective synthesis of either the (R) or (S) enantiomer of this compound would allow for its use as a chiral building block in the construction of complex, stereochemically defined molecules, such as pharmaceuticals and agrochemicals. The development of enantioselective methods for the synthesis of chiral benzylic halides is an active area of research. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-bromoethyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEQRCLPPPXKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192702-37-7 | |

| Record name | 4-(1-bromoethyl)-1,2-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Importance As a Halogenated Aromatic Building Block

Halogenated aromatic compounds are fundamental building blocks in organic synthesis due to their ability to participate in a wide array of coupling and substitution reactions. 4-(1-Bromoethyl)-1,2-dichlorobenzene, with its distinct reactive sites, is a prime example of a strategic intermediate.

The reactivity of the benzylic bromide allows for a variety of nucleophilic substitution reactions. Benzylic halides are known to readily undergo both S(_N)1 and S(_N)2 reactions, depending on the reaction conditions and the nature of the nucleophile. chemrxiv.org The stability of the resulting benzylic carbocation in an S(_N)1 pathway is enhanced by the adjacent aromatic ring. This reactivity enables the introduction of a wide range of functional groups at the benzylic position, including amines, alcohols, and ethers.

Furthermore, the aryl halides present on the benzene (B151609) ring, while generally less reactive than the benzylic bromide, can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. The differential reactivity between the benzylic bromide and the aryl chlorides could potentially allow for selective, stepwise functionalization of the molecule.

The presence of the dichlorinated ring is also significant in the context of medicinal chemistry, as halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of drug molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman)

The strict requirement to focus solely on research findings for "4-(1-Bromoethyl)-1,2-dichlorobenzene" cannot be met due to the absence of published data for these specific analytical methodologies. While data exists for structurally related compounds, such as 4-bromo-1,2-dichlorobenzene (B103151), it does not apply to the target molecule and its unique spectroscopic properties.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Analysis

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. Both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for the analytical and preparative separation of enantiomers. The separation mechanism relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. wikipedia.orgresearchgate.net The differential stability of these complexes leads to different retention times, allowing for their separation.

For a halogenated aromatic compound like this compound, polysaccharide-based CSPs are often a first choice due to their broad applicability and versatility. eijppr.comyoutube.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition. wikipedia.org

Method development is largely an empirical process involving the screening of various columns and mobile phases to achieve optimal resolution. youtube.com Normal-phase chromatography, using eluents such as mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is the most common mode for polysaccharide CSPs. nih.gov The concentration of the alcohol modifier is a critical parameter that is adjusted to optimize selectivity and retention time.

Interactive Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

The following table presents a hypothetical, yet scientifically plausible, set of starting conditions for the chiral HPLC analysis of this compound, based on general principles for separating similar chiral compounds.

| Parameter | Condition | Rationale / Notes |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Known for broad enantioselectivity for aromatic compounds. eijppr.comresearchgate.net |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for analytical HPLC, providing good efficiency. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Typical normal-phase conditions for polysaccharide columns. nih.gov |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | Aromatic rings provide strong UV absorbance at lower wavelengths. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Chiral Gas Chromatography (GC)

Chiral GC is another effective technique for separating volatile and thermally stable enantiomers. mdpi.com The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin (B1172386). gcms.cz These CSPs create a chiral environment where enantiomers exhibit different partition coefficients, leading to their separation.

For the analysis of this compound, a derivatized β- or γ-cyclodextrin column would be a suitable choice. gcms.cz The chiral recognition mechanism involves the inclusion of the analyte's aromatic ring into the cyclodextrin cavity, with secondary interactions at the rim of the cavity providing the basis for enantiomeric discrimination. The key to a successful separation in GC is the optimization of the temperature program, which includes the initial oven temperature, the ramp rate, and the final temperature, as well as the carrier gas flow rate. gcms.cz

Interactive Table 2: Illustrative Chiral GC Parameters for Enantiomeric Purity Analysis

The following table presents a hypothetical, yet scientifically plausible, set of starting conditions for the chiral GC analysis of this compound, based on established methods for similar molecules.

| Parameter | Condition | Rationale / Notes |

| Column | Derivatized β-cyclodextrin CSP | Cyclodextrin phases are highly effective for chiral GC separations. mdpi.comgcms.cz |

| Dimensions | 30 m x 0.25 mm, 0.25 µm | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC, providing good efficiency. |

| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |

| Detector Temp. | 280 °C (FID) | Standard temperature for a Flame Ionization Detector. |

| Oven Program | 120°C (hold 1 min), then 5°C/min to 200°C | A temperature ramp is used to ensure good peak shape and resolution. |

| Split Ratio | 50:1 | A split injection is used to avoid overloading the capillary column. |

Advanced Chromatographic Separation Techniques (Preparative HPLC, Flash Chromatography)

When quantities of enantiomerically pure or purified this compound are required for further research, preparative chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads, from milligrams to kilograms. nih.govresearchgate.net The primary goal is the isolation and purification of the target compound rather than just its quantification. This is achieved by using columns with larger internal diameters and packed with larger particle-size stationary phases (typically 10 µm or 20 µm) to accommodate higher flow rates and sample volumes. chiraltech.com

An analytical chiral HPLC method, once developed, can be scaled up for preparative separation. The high loading capacity of polysaccharide-based CSPs makes them particularly suitable for preparative applications. youtube.com During scale-up, the injection volume and sample concentration are increased significantly, which can lead to band broadening and a loss of resolution. Therefore, the method must be carefully optimized to maximize throughput while maintaining the required purity of the collected fractions.

Interactive Table 3: Illustrative Preparative Chiral HPLC Parameters

This table provides a hypothetical example of scaling an analytical method to a preparative one for the purification of this compound enantiomers.

| Parameter | Analytical Scale | Preparative Scale |

| Column | Cellulose-based CSP, 250 x 4.6 mm, 5 µm | Cellulose-based CSP, 250 x 20 mm, 10 µm |

| Mobile Phase | n-Hexane / IPA (90:10) | n-Hexane / IPA (90:10) |

| Flow Rate | 1.0 mL/min | 18-20 mL/min |

| Sample Load | ~0.1 mg | 20-50 mg per injection |

| Detection | UV (Analytical Cell) | UV (Preparative Cell) |

Flash Chromatography

Flash chromatography is a rapid, low-to-medium pressure purification technique widely used in organic synthesis to purify intermediate and final products. rochester.edu It is an air-pressure driven form of column chromatography that is faster than traditional gravity chromatography. While not suitable for resolving enantiomers (which requires a chiral stationary phase), it is an excellent method for removing synthetic by-products and impurities from a racemic mixture of this compound prior to chiral separation.

The process begins with method development using Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation of the target compound from its impurities, typically aiming for a retention factor (Rf) of approximately 0.2-0.3 for the desired product. rochester.edu A common stationary phase is silica gel with a particle size of 40-63 µm. orgsyn.org The crude sample is then loaded onto the column and eluted with the selected solvent system, either isocratically or with a polarity gradient. orgsyn.orgrochester.edu

Interactive Table 4: Illustrative Flash Chromatography Parameters for Purification

The following table outlines typical conditions for the purification of a moderately polar organic compound like racemic this compound.

| Parameter | Condition | Rationale / Notes |

| Stationary Phase | Silica Gel (40-63 µm particle size) | Standard for flash chromatography, offering good resolution and flow. orgsyn.org |

| Mobile Phase | Hexanes / Ethyl Acetate Gradient (e.g., 100:0 to 95:5) | A gradient is often used to effectively separate compounds of varying polarities. rochester.edu |

| Column Size | Dependant on sample mass (e.g., 40g silica for 1g crude material) | The amount of silica is typically 40-100 times the mass of the crude sample. |

| Loading Method | Dry Loading (adsorbed onto silica) | Preferred for less soluble compounds to ensure a narrow starting band. rochester.edu |

| Detection | TLC analysis of collected fractions | Fractions are analyzed by TLC to identify those containing the pure product. orgsyn.org |

Computational and Theoretical Studies of 4 1 Bromoethyl 1,2 Dichlorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules like 4-(1-Bromoethyl)-1,2-dichlorobenzene. nrel.gov

DFT calculations are employed to determine various ground state properties. The process typically begins with geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy arrangement of atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Studies on similar substituted dichlorobenzenes often utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.netmdpi.com

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges). The charge distribution is particularly important as it reveals the electron-withdrawing or donating effects of the substituents (the two chlorine atoms, the bromine atom, and the bromoethyl group), which in turn influences the molecule's reactivity. For instance, in related halogenated compounds, the electronegative halogen atoms create regions of positive electrostatic potential on the aromatic ring, influencing how the molecule interacts with other reagents.

Table 1: Representative Calculated Ground State Properties for a Substituted Dichlorobenzene Derivative (Analogous System)

| Property | Typical Calculated Value | Method/Basis Set |

| Total Energy (Hartree) | -274.9074 | B3LYP/LANL2DZ researchgate.net |

| Dipole Moment (Debye) | 4.36 | B3LYP/LANL2DZ researchgate.net |

| Optimized Bond Length C-Cl | ~1.74 Å | DFT Calculations |

| Optimized Bond Length C-Br | ~1.90 Å | DFT Calculations |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netimperial.ac.ukyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions.

For this compound, FMO analysis would reveal the reactive sites on the molecule. The distribution of the HOMO and LUMO across the aromatic ring and the substituents would indicate where electrophilic or nucleophilic attacks are most likely to occur. In substituted benzenes, the halogen and alkyl groups influence the energy levels and spatial distribution of these orbitals. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Dichloropyridine (Analogous System)

Data from a related compound is used to illustrate the typical output of FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -7.47 researchgate.net |

| LUMO Energy | -1.72 researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.75 researchgate.net |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. It allows chemists to visualize the transformation from reactants to products and to understand the energetic factors that control the reaction rate.

According to Transition State Theory (TST), a chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state or activated complex. wikipedia.orgresearchgate.net This structure represents the point of maximum energy along the reaction coordinate and is a critical bottleneck for the reaction. libretexts.org The energy required to reach this transition state from the reactants is the activation energy (Ea or ΔG‡). youtube.com A higher activation energy corresponds to a slower reaction rate.

Computational methods are used to locate the geometry of the transition state on the potential energy surface. This is a complex task, as the transition state is a saddle point—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org Once the transition state is located, its energy can be calculated. The activation energy is then determined as the difference between the energy of the transition state and the energy of the reactants. youtube.com For reactions involving this compound, such as nucleophilic substitution at the bromoethyl group, these calculations could predict the feasibility and rate of the reaction.

Beyond just identifying the transition state, computational modeling can map the entire reaction pathway. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants and products. mdpi.com

The result of this mapping is a reaction energy profile, a plot of energy versus the reaction coordinate. This profile provides a visual representation of the entire reaction, showing the relative energies of the reactants, intermediates, transition states, and products. youtube.com For multi-step reactions, the profile will show multiple peaks (transition states) and valleys (intermediates). youtube.com The step with the highest activation energy is the rate-determining step. Computational studies on the reaction mechanisms of similar molecules, like the oxidation of ethylbenzene, have successfully used these methods to distinguish between different possible pathways, such as one-step versus multi-step processes. nih.govdoi.org

Conformational Analysis and Potential Energy Surface Mapping

Molecules with single bonds, like the ethyl group in this compound, are not rigid. Rotation around these bonds leads to different spatial arrangements of atoms called conformations. rsc.org Conformational analysis is the study of the energies of these different conformers and their relative populations.

For this compound, the key conformational flexibility lies in the rotation around the bond connecting the bromoethyl group to the dichlorobenzene ring. Different rotational angles will result in varying degrees of steric hindrance between the bromoethyl group and the adjacent chlorine atom on the ring.

To analyze these conformations, a potential energy surface (PES) can be mapped by systematically rotating the dihedral angle of interest and calculating the energy at each step. researchgate.net The resulting plot of energy versus dihedral angle reveals the energy minima, which correspond to the most stable conformers (e.g., staggered conformations), and the energy maxima, which represent the rotational barriers or less stable conformers (e.g., eclipsed conformations). Studies on substituted ethylbenzenes show that the molecule typically exists as a mixture of stable conformers, with the relative populations determined by their energy differences. rsc.orgresearchgate.net This analysis is crucial for understanding the molecule's average structure and how its shape might influence its reactivity and interactions.

Spectroscopic Property Prediction (NMR chemical shifts, IR vibrational frequencies)

The prediction of ¹H and ¹³C NMR chemical shifts would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values, often computed relative to a standard reference compound like tetramethylsilane (B1202638) (TMS), provide insights into the electronic environment of the atoms within the molecule. For this compound, theoretical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the bromine atom, as well as the anisotropic effects of the benzene (B151609) ring.

Similarly, the prediction of IR vibrational frequencies involves calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis identifies the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an experimental IR spectrum. The calculated frequencies and their corresponding intensities would help in assigning the various stretching, bending, and torsional vibrations of the C-H, C-C, C-Cl, and C-Br bonds within the this compound molecule.

Without specific published research, a data table for predicted spectroscopic properties cannot be generated.

Intermolecular Interactions and Crystal Packing Analysis

A definitive analysis of the intermolecular interactions and crystal packing of this compound is not possible without experimental crystallographic data or specific computational modeling studies, which are currently unavailable in the scientific literature. An experimental determination of the crystal structure through single-crystal X-ray diffraction would be required to precisely map the arrangement of molecules in the solid state.

However, based on the functional groups present in the molecule, several types of intermolecular interactions can be anticipated to play a significant role in its crystal packing. These would likely include:

Halogen Bonding: The chlorine and bromine atoms on the benzene ring could act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

Van der Waals Forces: These non-specific interactions, including London dispersion forces, would be significant due to the presence of a large, polarizable electron cloud associated with the aromatic ring and the halogen atoms.

Dipole-Dipole Interactions: The molecule is polar due to the electronegative halogen atoms, leading to dipole-dipole interactions that would influence the orientation of molecules within the crystal lattice.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent benzene rings align, contributing to the stability of the crystal structure.

A computational crystal packing analysis, often performed using molecular mechanics or DFT-D methods, could theoretically predict the most stable crystal polymorphs and provide a detailed breakdown of the interaction energies. Such a study would typically involve a search for low-energy crystal structures and an analysis of the intermolecular contacts and interaction topologies, such as through Hirshfeld surface analysis. In the absence of such studies for this compound, a quantitative description of its crystal packing remains speculative.

Advanced Synthetic Applications and Derivatization Strategies

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The presence of a reactive benzylic bromide and a dichlorinated benzene (B151609) ring allows for a multitude of transformations, positioning 4-(1-bromoethyl)-1,2-dichlorobenzene as a valuable intermediate in the synthesis of more complex molecular architectures.

Construction of Substituted Benzene and Naphthalene (B1677914) Derivatives

The 1-bromoethyl group serves as a versatile handle for the introduction of various substituents onto the dichlorobenzene ring. Nucleophilic substitution reactions with a wide range of nucleophiles can be employed to generate a diverse array of substituted benzene derivatives. Furthermore, this compound can be envisioned as a precursor for the synthesis of substituted naphthalenes. While direct examples are not prevalent in the literature, established synthetic routes for naphthalene synthesis, such as those involving the reaction of aryl halides with alkynes, suggest a plausible pathway. thieme-connect.comnih.govresearchgate.net For instance, a palladium-catalyzed coupling of this compound with a suitable alkyne could be followed by an intramolecular cyclization to furnish a substituted naphthalene core. The regioselectivity of such reactions can often be challenging to control and is dependent on the specific functional groups already present on the aromatic ring. nih.gov

Annulation Reactions for Polycyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of polycyclic aromatic hydrocarbons (PAHs). rsc.orgnih.gov The intramolecular Heck reaction is a notable example of such a transformation. wikipedia.org In a hypothetical scenario, the bromoethyl group of this compound could be elaborated into a side chain containing a terminal alkene. Subsequent palladium-catalyzed intramolecular cyclization would then lead to the formation of a new ring, fused to the dichlorobenzene core. The efficiency and regioselectivity of such intramolecular Heck reactions are influenced by factors such as ring size and the nature of the substituents on the aromatic ring. wikipedia.orglibretexts.org This strategy offers a potential route to novel, functionalized polycyclic systems.

Precursor to Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis. Benzylic halides, such as this compound, are valuable precursors for the synthesis of these crucial molecules.

Chiral Phosphine (B1218219) Ligands: Chiral phosphines are a prominent class of ligands used in transition-metal-catalyzed asymmetric reactions. nih.gov A common method for their synthesis involves the nucleophilic substitution of a benzylic halide with a phosphide (B1233454) anion. beilstein-journals.orgnih.gov Thus, this compound could react with a chiral phosphine precursor to yield a novel P-chiral phosphine ligand. The steric and electronic properties of the dichlorophenyl group would likely influence the catalytic activity and enantioselectivity of the resulting metal complexes.

Chiral Amines and Organocatalysts: Chiral amines are another important class of compounds with applications as both ligands and organocatalysts. nih.govresearchgate.netresearchgate.netnih.gov The synthesis of chiral amines can be achieved through various methods, including the substitution of a benzylic halide with an amine. Furthermore, the styrene (B11656) moiety, which can be derived from this compound via elimination of HBr, is a key structural element in some axially chiral organocatalysts. researchgate.netnih.govsnnu.edu.cnresearchgate.net The synthesis of such catalysts often involves the atroposelective construction of a sterically hindered C-C bond, a process in which the substitution pattern of the aromatic ring plays a critical role. nih.gov

Development of Chemical Libraries via Parallel Synthesis

Parallel synthesis has become an indispensable tool in drug discovery and materials science for the rapid generation of large and diverse compound libraries. uniroma1.itspirochem.com The reactivity of the bromoethyl group in this compound makes it an attractive scaffold for the construction of such libraries. By reacting the parent compound with a diverse set of nucleophiles in a parallel format, a library of compounds with varying side chains can be efficiently synthesized. nih.gov Further diversification can be achieved by subsequent modifications of the dichlorobenzene ring, for example, through cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the 1,2-dichlorophenyl ethyl core, facilitating the identification of molecules with desired biological or material properties.

Potential as a Monomer in Polymer Chemistry (e.g., controlled polymerization techniques)

Controlled or "living" polymerization techniques have revolutionized polymer synthesis by enabling the preparation of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.orgwarwick.ac.ukdtic.mil Atom Transfer Radical Polymerization (ATRP) is a prominent example of a controlled polymerization method. In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst. The bromoethyl group in this compound makes it a suitable initiator for ATRP. fujifilm.comcmu.edu The polymerization is initiated by the abstraction of the bromine atom by the metal catalyst, generating a radical that then adds to a monomer. This process allows for the controlled growth of polymer chains from the dichlorobenzene core. By using this compound as an initiator, polymers with a 1,2-dichlorophenyl end-group can be synthesized. This end-group can be a handle for further functionalization of the polymer or can impart specific properties, such as flame retardancy or altered solubility, to the final material. While the direct use of this compound as an ATRP initiator is not widely reported, the successful use of structurally similar compounds, such as 1-phenylethyl bromide, in living radical polymerization provides strong evidence for its potential in this application. cmu.edu

Below is a table summarizing the potential synthetic applications of this compound and the corresponding reaction types.

| Application Area | Specific Application | Key Reaction Type(s) |

| Complex Molecule Synthesis | Construction of Substituted Benzene and Naphthalene Derivatives | Nucleophilic Substitution, Palladium-catalyzed Cross-Coupling, Intramolecular Cyclization |

| Annulation Reactions for Polycyclic Systems | Intramolecular Heck Reaction | |

| Precursor to Chiral Ligands and Organocatalysts | Nucleophilic Substitution, Atroposelective Synthesis | |

| Chemical Library Development | Parallel Synthesis of Diverse Compound Libraries | Parallel Nucleophilic Substitution, Cross-Coupling Reactions |

| Polymer Chemistry | Monomer/Initiator in Controlled Polymerization | Atom Transfer Radical Polymerization (ATRP) |

Sustainable and Green Chemistry Approaches in the Synthesis and Transformations of 4 1 Bromoethyl 1,2 Dichlorobenzene

Solvent Selection and Replacement with Environmentally Benign Alternatives

The classical Wohl-Ziegler bromination, a key method for producing benzylic bromides like 4-(1-bromoethyl)-1,2-dichlorobenzene, traditionally utilizes N-bromosuccinimide (NBS) in chlorinated solvents, most notably carbon tetrachloride (CCl₄). researchgate.net Due to its ozone-depleting properties and toxicity, CCl₄ is now widely considered unsuitable for chemical production. researchgate.net Consequently, significant research has focused on identifying and implementing greener solvent alternatives.

The choice of solvent can influence reaction rates and selectivity. However, for many radical brominations, the primary criteria become substrate solubility and environmental impact. nih.gov Environmentally benign alternatives that have been explored for benzylic bromination include acetonitrile, water, ionic liquids, and solvent-free reaction conditions. researchgate.net Acetonitrile, for instance, has been shown to be an effective replacement for chlorinated solvents, in some cases improving reaction yields and reproducibility. researchgate.net Water-based systems and solvent-free methodologies, using reagents like quaternary ammonium (B1175870) tribromides, represent even greener options by drastically reducing or eliminating volatile organic compound (VOC) emissions. researchgate.netacgpubs.org

| Solvent | Classification | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Traditional/Hazardous | Excellent solvent for nonpolar substrates and reagents. | High toxicity, ozone-depleting, environmentally persistent. |

| Acetonitrile (CH₃CN) | Greener Alternative | Less toxic than chlorinated solvents, can improve yield. researchgate.net | Still a VOC, derived from non-renewable resources. |

| Water (H₂O) | Environmentally Benign | Non-toxic, non-flammable, abundant, and inexpensive. researchgate.net | Poor solubility for many organic substrates, requiring phase-transfer catalysts or specialized conditions. |

| Ionic Liquids (ILs) | Greener Alternative | Negligible vapor pressure, tunable properties, potential for recyclability. researchgate.netjcchems.com | Higher cost, potential toxicity and biodegradability issues, viscosity can pose challenges. |

| Solvent-Free | Ideal Green Approach | Eliminates solvent waste, can lead to higher reaction rates. acgpubs.org | Not suitable for all reactions, may require specialized equipment (e.g., microwave reactors, ball milling). acgpubs.orgmdpi.com |

Atom Economy and E-Factor Evaluation of Synthetic Routes

Green chemistry emphasizes the design of processes that maximize the incorporation of all materials used in the process into the final product. jocpr.com Two key metrics for evaluating this are Atom Economy (AE) and the Environmental Factor (E-Factor).

Atom Economy , developed by Barry Trost, calculates the efficiency of a reaction by comparing the molecular weight of the desired product to the sum of the molecular weights of all reactants. rsc.org

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor provides a broader measure of waste generation, defined as the total mass of waste produced per unit mass of product. researchgate.net A lower E-Factor signifies a more environmentally acceptable process.

Let's evaluate two potential routes to synthesize this compound from 1,2-dichloro-4-ethylbenzene (B1618919):

Route A: Using N-Bromosuccinimide (NBS) C₈H₈Cl₂ + C₄H₄BrNO₂ → C₈H₇BrCl₂ + C₄H₅NO₂ (1,2-dichloro-4-ethylbenzene + NBS → Product + Succinimide)

Atom Economy: [253.95 / (175.05 + 177.98)] x 100 = 72.0%

Route B: Using Hydrogen Peroxide and Hydrobromic Acid (Oxidative Bromination) C₈H₈Cl₂ + HBr + H₂O₂ → C₈H₇BrCl₂ + 2H₂O (1,2-dichloro-4-ethylbenzene + HBr + H₂O₂ → Product + Water)

Atom Economy: [253.95 / (175.05 + 80.91 + 34.01)] x 100 = 87.6%

The oxidative bromination (Route B) demonstrates a significantly higher atom economy because its only theoretical byproduct is water. researchgate.net In contrast, the NBS route generates a stoichiometric amount of succinimide (B58015) as waste. rsc.org This is reflected in the E-Factor; while the exact value depends on solvent use and workup, the inherent waste from the succinimide byproduct gives Route A a much higher (less favorable) theoretical E-Factor than Route B. researchgate.net

| Synthetic Route | Brominating System | Primary Byproduct | Theoretical Atom Economy | Relative E-Factor |

|---|---|---|---|---|

| Route A | N-Bromosuccinimide (NBS) | Succinimide | 72.0% | High |

| Route B | HBr / H₂O₂ | Water | 87.6% | Low |

Catalyst Design for Enhanced Efficiency and Recyclability

The efficiency of benzylic bromination can be significantly improved through catalysis. While traditional Wohl-Ziegler reactions are often initiated by thermal or photochemical means, catalytic approaches can offer milder reaction conditions and improved selectivity. nih.gov

Lewis acids have been shown to catalyze benzylic bromination efficiently. For example, Zirconium(IV) chloride (ZrCl₄) has been identified as a highly active catalyst for this transformation using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govscientificupdate.com This catalytic system allows the reaction to proceed under mild conditions, often at room temperature, which reduces energy consumption and the formation of thermal degradation byproducts. nih.gov The catalytic nature of the process means that only small amounts of the Lewis acid are required, which is an improvement over stoichiometric activators.

A key goal in green catalyst design is recyclability. While homogeneous catalysts like ZrCl₄ can be effective, their separation from the product mixture can be challenging. jcchems.com The development of heterogeneous catalysts—where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture)—is a major focus. Such catalysts can be easily recovered by simple filtration and reused, reducing both cost and the amount of metal waste discharged into the environment. Research into supported catalysts, where the active catalytic species is anchored to a solid support like silica (B1680970) or a polymer resin, is a promising avenue for the synthesis of compounds like this compound.

Waste Minimization and Byproduct Utilization Strategies

A primary tenet of green chemistry is waste prevention. In the context of synthesizing this compound, waste arises from spent solvents, catalyst residues, and reaction byproducts.

Strategies for waste minimization include:

In-situ Reagent Generation: Instead of using pre-made, potentially hazardous brominating agents like molecular bromine, it can be generated in situ. A common green method involves the oxidation of bromide salts (e.g., NaBr or KBr) or hydrobromic acid (HBr) with a green oxidant like hydrogen peroxide (H₂O₂). researchgate.net This approach avoids the transportation and handling of hazardous bromine and produces only water as a byproduct. researchgate.net Another system uses sodium bromate (B103136) (NaBrO₃) and HBr to generate bromine in a controlled manner, which is particularly suitable for continuous flow systems. researchgate.net

Process Intensification: Using continuous flow reactors instead of traditional batch reactors can significantly reduce waste. Flow chemistry allows for better control over reaction parameters, leading to higher yields and selectivity, thus minimizing byproduct formation. nih.govresearchgate.net The smaller reactor volumes also enhance safety and reduce the amount of solvent required.

Byproduct Valorization: When byproducts are unavoidable, finding uses for them is a key aspect of creating a circular chemical economy. In the case of using NBS for bromination, the major byproduct is succinimide. While often treated as waste, succinimide has applications in organic synthesis and as a precursor for other chemicals, including fungicides and pharmaceuticals. Developing efficient methods to recover and purify succinimide from the reaction mixture can turn a waste stream into a valuable co-product.

Application of Photochemical and Electrochemical Methods for Reduced Reagent Use

Photochemical and electrochemical methods are powerful green tools that can drive chemical reactions using energy from light or electricity, often reducing the need for chemical reagents.

Photochemical Methods: Benzylic bromination is a free-radical chain reaction, which requires an initiation step. Traditionally, this is achieved with chemical initiators like azobisisobutyronitrile (AIBN), which decompose upon heating to generate radicals. gla.ac.uk Photochemistry offers a clean alternative. By using visible light or UV irradiation, bromine molecules can be homolytically cleaved into bromine radicals, initiating the reaction without the need for a chemical initiator. researchgate.netresearchgate.net This approach aligns with green principles by reducing the number of reagents and avoiding the decomposition byproducts of chemical initiators. The use of energy-efficient light-emitting diodes (LEDs) and continuous flow photoreactors has made this technology scalable and industrially viable for producing benzyl (B1604629) bromides. scientificupdate.com

Electrochemical Methods: Electrochemistry provides another reagent-free activation method. Electrochemical synthesis can generate reactive halogen species directly from halide salts at an electrode surface. chemistryviews.org For instance, bromide ions (Br⁻) from a simple salt like sodium bromide can be electrochemically oxidized to generate bromine or other electrophilic bromine species in a controlled manner. This avoids the use of strong chemical oxidants and allows for precise control over the reaction rate by simply adjusting the applied current. While more commonly applied in other areas, the principles of electrochemical halogenation could be adapted for the benzylic bromination of 1,2-dichloro-4-ethylbenzene, offering a highly sustainable and controlled synthetic route. chemistryviews.org

Q & A

Basic: What synthetic routes are optimized for preparing 4-(1-Bromoethyl)-1,2-dichlorobenzene, and how can purity be validated?

Answer:

A high-yield (77%) synthesis involves bromination of a precursor ethyl-substituted dichlorobenzene derivative. The product is characterized by ¹H NMR (δ 7.53 ppm singlet for aromatic protons, 5.12–5.07 ppm quartet for the bromoethyl group, and 2.03–2.00 ppm singlet for methyl protons). Purity validation employs gas chromatography-mass spectrometry (GC/MS) with comparison to retention indices and fragmentation patterns of dichlorobenzene analogs (e.g., 1,2-dichlorobenzene at CAS 95-50-1) .

Basic: What analytical techniques are recommended for quantifying this compound in environmental matrices?

Answer:

Use GC/MS (Method 8260B) with a capillary column (e.g., DB-5MS) and electron-impact ionization. Calibration requires mixed standards containing 1,2-dichlorobenzene (CAS 95-50-1) and 1,4-dichlorobenzene (CAS 106-46-7) for retention time alignment. Detection limits for chlorinated aromatics in water samples typically range from 0.1–5 µg/L, validated via spike-and-recovery experiments .

Advanced: What microbial degradation pathways exist for bromoethyl-dichlorobenzene derivatives under anaerobic conditions?

Answer:

Rhodobacter sphaeroides degrades 1,2-dichlorobenzene via reductive dechlorination , producing chlorobenzene and 4-hydroxybenzoate as intermediates. The pathway involves intraorganic diffusion in peat soils (log Koc = 3.7–4.3), with irreversible sorption observed after >2 days of contact. Anaerobic degradation rates depend on pH (optimal 7.0) and temperature (30°C), achieving >90% removal in controlled batch studies .

Advanced: How does this compound induce organ-specific toxicity in mammalian models?

Answer:

Inhalation exposure (0–120 ppm, 13 weeks) in B6C3F1 mice caused liver toxicity (male-specific) and nasal cavity lesions (both sexes). Mechanistic studies showed cytochrome P450 induction (CYP2E1/CYP1A2) in males, correlating with lipid peroxidation markers (malondialdehyde, 4-hydroxynonenal). Sex differences arise from hormonal modulation of metabolic enzymes. Histopathology and IHC are critical for assessing hepatocellular vacuolization and nasal epithelial necrosis .

Advanced: What experimental models explain the environmental mobility of bromoethyl-dichlorobenzene derivatives?

Answer:

Soil sorption experiments using a distributed rate parameter model reveal biphasic desorption: rapid initial release (2-day contact) followed by irreversible binding (>14 days). Koc values (280–320 mL/g in silt loam) indicate moderate mobility, influenced by organic matter content. Column studies with peat soil demonstrate intraorganic diffusion as the rate-limiting step, critical for predicting groundwater contamination risks .

Advanced: How do substituent positions (bromoethyl vs. chloro) influence the reactivity of dichlorobenzene derivatives in cross-coupling reactions?

Answer:

The bromoethyl group at the para position enhances electrophilic aromatic substitution (EAS) reactivity due to steric and electronic effects. Comparative NMR studies (e.g., 4-(2-bromoethyl)-1,2-dichlorobenzene vs. 4-(1-bromoethyl) derivatives) show distinct coupling patterns (e.g., triplet splitting at δ 3.54 ppm for -CH2Br). Kinetic studies in Suzuki-Miyaura couplings reveal higher yields with bromoethyl groups versus chloro analogs, attributed to stronger C-Br bond polarization .

Advanced: What metabolomic approaches identify degradation intermediates of bromoethyl-dichlorobenzene in bioremediation studies?

Answer:

FTIR and LC-QTOF-MS are used to detect intermediates like chlorobenzene and 4-hydroxybenzoate. Isotopic labeling (e.g., <sup>13</sup>C-1,2-dichlorobenzene) tracks dechlorination pathways. Metabolite profiling in Pseudomonas nitroreducens cultures identifies enzymes (e.g., dehalogenases) via proteomics, with <10% residual parent compound after 72 hours under phototrophic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.